molecular formula C23H21NO4 B486353 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 667892-45-7

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B486353
CAS No.: 667892-45-7
M. Wt: 375.4g/mol
InChI Key: NFKFKKLQOXTPFU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable acridine precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 1,2,3,4-tetrahydroacridine-9-carboxylate.

    Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to the inhibition of key enzymes and pathways. For example, its potential anticancer activity could be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease.

    Proflavine: Another acridine derivative with antimicrobial properties.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and tetrahydroacridine core make it a versatile compound for various applications, distinguishing it from other acridine derivatives.

Biological Activity

The compound 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of tetrahydroacridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol

The presence of the methoxyphenyl and tetrahydroacridine moieties suggests potential interactions with various biological targets.

The biological activity of this compound primarily revolves around its ability to interact with neurotransmitter systems and enzymes. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor , which is significant for conditions such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in protecting against neurodegenerative diseases.

Anticancer Properties

In vitro studies have demonstrated that derivatives of tetrahydroacridines possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against A549 lung cancer cells with IC50 values indicating moderate potency. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of compounds related to tetrahydroacridines:

  • Cytotoxicity Assays :
    • A study reported that a related compound exhibited an IC50 value of 15.73 µg/mL against A549 cells after 72 hours of treatment. This suggests promising anticancer potential .
  • Antioxidant Activity :
    • Compounds structurally similar to this compound were assessed for antioxidant activity using DPPH radical scavenging assays. Results indicated moderate antioxidant capacity compared to standard antioxidants such as butylated hydroxyanisole (BHA).
  • Acetylcholinesterase Inhibition :
    • Molecular docking studies have shown that tetrahydroacridine derivatives bind effectively at the active site of acetylcholinesterase, suggesting a strong potential for cognitive enhancement therapies .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Tetrahydroacridine Core :
    • The initial step includes cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Functionalization :
    • Subsequent steps involve functionalizing the tetrahydroacridine structure with methoxy and carbonyl groups through electrophilic aromatic substitution and acylation reactions.
  • Purification :
    • Final products are purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Anticancer (A549)15.73 µg/mL
Antioxidant ActivityModerate
Acetylcholinesterase InhibitionEffective Binding

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-27-16-12-10-15(11-13-16)21(25)14-28-23(26)22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKFKKLQOXTPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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